molecular formula C19H18ClN3S B2991097 6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1331329-89-5

6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2991097
CAS No.: 1331329-89-5
M. Wt: 355.88
InChI Key: ZGENYIPHBRYLNF-UHFFFAOYSA-N
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Description

6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a sophisticated chemical compound known for its unique structure and versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis. A typical pathway involves the following steps:

  • Starting Materials: : The initial reactants include 3-(methylthio)aniline and 6-ethylquinoline-3-carbonitrile.

  • Intermediate Formation: : Through a series of reactions involving nitration, reduction, and acylation, intermediates are formed.

  • Final Step: : The critical step involves a coupling reaction facilitated by a catalyst to form 6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile.

  • Hydrochloride Addition: : The final product is converted to its hydrochloride salt for increased stability.

Industrial Production Methods

Industrial-scale production might employ continuous flow reactors to maintain reaction conditions efficiently. Optimized conditions such as temperature, pressure, and catalysts are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various reactions:

  • Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can be achieved through catalytic hydrogenation.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the quinoline ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate

  • Reduction Reagents: : Palladium on carbon, sodium borohydride

  • Substitution Reagents: : Halogens, alkylating agents

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

It can act as a probe for investigating biological pathways and mechanisms, particularly those involving quinoline derivatives.

Medicine

The compound's potential therapeutic properties make it a candidate for drug development, targeting specific biological pathways.

Industry

In the industrial sector, it can be used in the manufacture of dyes, pigments, and advanced materials due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. By binding to these targets, it can modulate various biological pathways, leading to specific outcomes. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride stands out due to its unique combination of an ethyl group and a methylthio-phenylamino substituent on the quinoline ring. Similar compounds include:

  • 6-Methyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile

  • 6-Ethyl-4-((4-(methylthio)phenyl)amino)quinoline-3-carbonitrile

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

6-ethyl-4-(3-methylsulfanylanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S.ClH/c1-3-13-7-8-18-17(9-13)19(14(11-20)12-21-18)22-15-5-4-6-16(10-15)23-2;/h4-10,12H,3H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGENYIPHBRYLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC=C3)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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